(4-Isopropylpyridin-2-yl)methanamine
Description
(4-Isopropylpyridin-2-yl)methanamine is a heterocyclic amine featuring a pyridine ring substituted with an isopropyl group at the 4-position and an aminomethyl group at the 2-position. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol), and it is commonly available at 97% purity in quantities up to 5g . The compound’s structure combines aromaticity with lipophilic (isopropyl) and hydrophilic (amine) moieties, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme active sites .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(4-propan-2-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
NVPVFJFYNGSUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₄N₂ | 150.22 | 97% | Pyridine core, 4-isopropyl, 2-aminomethyl |
| (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride | C₁₁H₁₃ClN₂S | 264.75 | 97% | Thiazole-phenyl hybrid, hydrochloride salt |
| (4-(Pyridin-2-yl)phenyl)methanamine | C₁₂H₁₂N₂ | 184.24 | 95% | Biphenyl system, pyridyl substituent |
| [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride | C₈H₁₄N₃·2HCl | 224.13 | N/A | Pyrimidine core, dihydrochloride salt |
Key Observations:
- Aromatic Core Differences : Pyridine (target compound) vs. pyrimidine () vs. thiazole (). Pyrimidine’s electron-deficient nature enhances hydrogen bonding, while thiazole introduces sulfur-based interactions .
- Substituent Effects : The isopropyl group in the target compound increases lipophilicity (logP ≈ 2.1 predicted) compared to the polar hydrochloride salts in and , which improve aqueous solubility .
- Purity : The target compound (97%) and thiazole derivative (97%) surpass the biphenyl analog (95%), critical for pharmaceutical reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
